Cholecystokinin (27-33), t-butyloxycarbonyl-

Beschreibung

Cholecystokinin (CCK) is a 33-amino acid gastrointestinal hormone involved in digestion, appetite regulation, and neurotransmission . The synthetic fragment Cholecystokinin (27-33), t-butyloxycarbonyl- (abbreviated here as Boc-CCK(27-33)) is a pseudopeptide analog derived from the C-terminal region of CCK. The t-butyloxycarbonyl (Boc) group enhances its stability and bioavailability, making it a potent agonist in peripheral systems. Studies demonstrate its high affinity for CCK receptors, with an IC50 of 6 nM in rat pancreatic acini and 0.7 nM in guinea pig and mouse brain membranes . Its dual role as an agonist in peripheral tissues and antagonist in the central nervous system (CNS) highlights its unique pharmacological profile .

Eigenschaften

CAS-Nummer |

20987-59-1 |

|---|---|

Molekularformel |

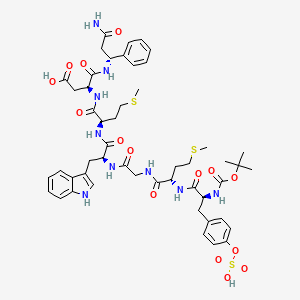

C50H65N9O15S3 |

Molekulargewicht |

1128.3 g/mol |

IUPAC-Name |

(3S)-4-[[(1R)-3-amino-3-oxo-1-phenylpropyl]amino]-3-[[(2R)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H65N9O15S3/c1-50(2,3)73-49(69)59-38(23-29-15-17-32(18-16-29)74-77(70,71)72)46(66)55-35(19-21-75-4)44(64)53-28-42(61)54-39(24-31-27-52-34-14-10-9-13-33(31)34)47(67)56-36(20-22-76-5)45(65)58-40(26-43(62)63)48(68)57-37(25-41(51)60)30-11-7-6-8-12-30/h6-18,27,35-40,52H,19-26,28H2,1-5H3,(H2,51,60)(H,53,64)(H,54,61)(H,55,66)(H,56,67)(H,57,68)(H,58,65)(H,59,69)(H,62,63)(H,70,71,72)/t35-,36+,37+,38-,39-,40-/m0/s1 |

InChI-Schlüssel |

BVPSGWGJNXCKLC-VFLIAAMKSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CC(=O)N)C4=CC=CC=C4 |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Steps in SPPS:

Selective Esterification

An alternative approach involves selective esterification of specific functional groups within the peptide sequence.

Key Steps:

Sulfation of Tyrosine

For peptides containing sulfated tyrosine, such as Cholecystokinin derivatives, sulfation can be introduced post-synthetically.

Process:

Chemical Modifications

To enhance stability and bioactivity, additional chemical modifications can be incorporated during synthesis.

Examples:

- Incorporating non-natural amino acids like norleucine at specific positions for increased resistance to enzymatic degradation.

- Using triphosgene and tertiary amines for selective coupling reactions to achieve high yields of intermediate compounds.

Data Table: Key Reagents and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Resin Preparation | Chloromethyl/Wang resin | Anchors C-terminal amino acid |

| Coupling | DCC/DIC | Activates carboxylic acid for peptide bond |

| Deprotection | TFA | Removes Boc protecting group |

| Side Chain Protection | OtBu/TBDPS | Protects reactive side chains |

| Cleavage | HF/TFA | Releases peptide from resin |

| Sulfation | Pyridine-SO₃ complex | Adds sulfate group to tyrosine |

| Purification | HPLC/Ion-exchange chromatography | Isolates pure peptide |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cholecystokinin (27-33), t-Butyloxycarbonyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Methioninresten innerhalb des Peptids auftreten, was zur Bildung von Methioninsulfoxid führt.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DCC und HOBt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So führt beispielsweise die Oxidation von Methioninresten zur Bildung von Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiole ergibt .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Cholecystokinin is known to interact with specific receptors in the brain, influencing memory and cognitive functions. A study highlighted the role of cholecystokinin in memory processes through its interaction with CCK-B receptors in rat hippocampal neurons. The administration of selective CCK-B agonists improved recognition memory performance, suggesting that cholecystokinin may enhance cognitive function and could be a target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer’s disease .

Table 1: Effects of Cholecystokinin on Memory

| Study | Methodology | Findings |

|---|---|---|

| Chang & Lotti (1986) | Two-trial recognition memory task | CCK-B agonist BC 264 improved memory retrieval after a 6-hour interval |

| Nagata et al. (1996) | Behavioral analysis with CCK-B receptor deletion | Impaired memory function in CCK-B receptor knockout mice |

Therapeutic Potential

Research indicates that cholecystokinin and its analogs may have therapeutic applications beyond cognition. Its involvement in appetite regulation and gastrointestinal function suggests potential uses in treating obesity and digestive disorders. Moreover, the neuroprotective properties of cholecystokinin analogs are being explored for their ability to mitigate neuronal damage in conditions such as Alzheimer’s disease and other forms of dementia .

Case Study: Cholecystokinin in Alzheimer’s Disease

A recent investigation into cholinergic and neuroprotective properties of compounds including cholecystokinin analogs showed promise as potential treatments for Alzheimer's disease. The study synthesized various derivatives and assessed their biological activities, demonstrating some compounds' ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .

Synthesis Techniques

The synthesis of Cholecystokinin (27-33), t-butyloxycarbonyl- typically employs solid-phase peptide synthesis techniques. This method allows for the efficient assembly of peptide chains while minimizing side reactions, thus ensuring high purity and yield of the final product.

Molecular modeling studies have been conducted to understand the binding interactions of cholecystokinin analogs with their receptors. These studies help elucidate the structure-activity relationships (SAR) critical for designing more effective therapeutic agents. For example, modifications at specific amino acid positions have been shown to enhance receptor selectivity and potency .

Wirkmechanismus

Cholecystokinin (27-33), t-butyloxycarbonyl- exerts its effects by binding to cholecystokinin receptors (CCK receptors) located on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various pathways involved in digestion and appetite regulation. The primary molecular targets include the CCK1 and CCK2 receptors, which are G-protein-coupled receptors that mediate the biological effects of cholecystokinin .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

CCK-8 (Sulfated Cholecystokinin Octapeptide)

- Structure : The C-terminal octapeptide (CCK-26–33) with a sulfated tyrosine residue.

- Function : Predominant bioactive form in the CNS and gut, mediating gallbladder contraction and satiety .

- Binding Affinity: Higher CNS specificity than Boc-CCK(27-33), with nanomolar binding in brain membranes .

- Tissue Distribution : Found in high concentrations in the cerebral cortex (200–2300 pmol/g) and duodenum (550–2400 pmol/g) .

CCK-4 (Tetrapeptide Fragment)

- Structure : C-terminal tetrapeptide (CCK-30–33).

- Function : Less potent than CCK-8, but implicated in anxiety modulation.

- Tissue Distribution: Minor component in brain extracts (<5% of total CCK immunoreactivity) .

Pharmacological Profiles

Table 1: Receptor Binding Affinities

| Compound | IC50 (Pancreatic Acini) | IC50 (Brain Membranes) |

|---|---|---|

| Boc-CCK(27-33) | 6 nM | 0.7 nM |

| CCK-8 | 0.5–1 nM | 0.1–0.5 nM |

| CCK-4 | >1000 nM | >1000 nM |

| Compound 8a (Antagonist) | 250 nM (CCK1 Receptor) | Not applicable |

Table 2: Tissue Distribution (pmol/g)

| Tissue | Boc-CCK(27-33) | CCK-8 | CCK-4 |

|---|---|---|---|

| Cerebral Cortex | Not detected | 200–2300 | <50 |

| Duodenum | Not detected | 550–2400 | <100 |

| Pancreas | 6 nM affinity | 1–10 | Undetectable |

Functional Comparisons

- Peripheral Agonism : Boc-CCK(27-33) mimics CCK-8 in stimulating pancreatic enzyme secretion but with lower potency .

- CNS Antagonism : Unlike CCK-8, Boc-CCK(27-33) antagonizes intrastriatal CCK-8 effects in mice, suggesting differential receptor interactions .

- Clinical Relevance : CCK-8 is used in cholescintigraphy to assess gallbladder ejection fraction, whereas Boc-CCK(27-33) is primarily a research tool for receptor studies .

Biologische Aktivität

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in digestion and appetite regulation. The specific fragment, Cholecystokinin (27-33), t-butyloxycarbonyl- (Boc-CCK27-33), has garnered attention for its biological activities, particularly its effects on gastrointestinal functions and potential neurological implications. This article delves into the synthesis, biological activity, and research findings associated with Boc-CCK27-33.

Synthesis of Boc-CCK27-33

Boc-CCK27-33 is synthesized using standard peptide synthesis techniques, where the t-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus. This modification enhances the stability of the peptide against enzymatic degradation, making it a valuable tool for biological studies. The synthesis process involves:

- Amino Acid Coupling : Sequential addition of protected amino acids.

- Deprotection : Removal of the Boc group to yield the active peptide.

- Purification : Typically achieved through high-performance liquid chromatography (HPLC) to isolate the desired product.

Gastrointestinal Effects

Boc-CCK27-33 has been shown to exhibit significant cholecystokininic activity, which is vital for stimulating gallbladder contraction and pancreatic enzyme secretion. Research indicates that Boc-CCK27-33 is equipotent to CCK8 in releasing amylase from pancreatic tissues. The effective concentration (EC50) values for Boc-CCK27-33 in various assays are as follows:

| Tissue | EC50 (nM) | Comparison with CCK8 (nM) |

|---|---|---|

| Guinea pig gallbladder | 3.2 | 6.0 |

| Ileum | 3.0 | 2.0 |

These values demonstrate that Boc-CCK27-33 retains functional properties similar to those of the native CCK8 peptide, indicating its potential as a research tool for understanding CCK's physiological roles .

Neurological Implications

Studies have also explored the effects of Boc-CCK27-33 on neuronal activity, particularly in the context of memory and behavioral responses. For instance, local injections of CCK-B receptor agonists like BC 264, which is related to Boc-CCK27-33, have demonstrated varying impacts on dopaminergic signaling in brain regions associated with reward and memory . Notably, these interactions suggest that Boc-CCK27-33 may influence cognitive functions through modulation of neurotransmitter systems.

Case Studies

- Gastrointestinal Response : In an experimental setup involving rat pancreas fragments, Boc-CCK27-33 was tested alongside CCK8 for its ability to stimulate amylase secretion. Results indicated that both peptides elicited similar responses, confirming Boc-CCK27-33's efficacy in promoting digestive enzyme release .

- Behavioral Studies : A study examining the effects of local BC 264 injections in rat hippocampal neurons revealed that while systemic administration affected behavior differently than localized injections, it underscored the complex role of CCK peptides in neural processing and memory tasks . This highlights the importance of understanding dosage and delivery methods when assessing biological activity.

Q & A

Q. What are the optimal synthetic strategies for Boc-CCK (27-33) to ensure bioactivity and stability?

The synthesis of Boc-CCK (27-33) requires precise protection-deprotection strategies. A stepwise chain-lengthening approach starting from the C-terminal residue (phenylalanine amide) is effective, using the 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. Coupling reagents like 1-isobutyloxycarbonyl-2-isobutyloxy-1,2-dihydroquinoline enhance segment condensation efficiency. Active ester methods are critical for incorporating sulfated tyrosine residues, which are essential for receptor binding . Post-synthesis, reverse-phase HPLC and mass spectrometry should verify purity and structural integrity.

Q. How is the bioactivity of Boc-CCK (27-33) assessed in vitro?

Bioactivity is typically evaluated using guinea pig pancreatic acinar cells to measure amylase release, a hallmark of CCK1 receptor activation. Dose-response curves (0.1–100 nM) are generated, with Boc-CCK (27-33) showing ~3-fold higher potency than non-acylated CCK 27-33 in stimulating amylase secretion . Parallel gall bladder contraction assays in situ (e.g., guinea pig models) validate functional potency, ensuring alignment with physiological responses.

Q. What methods are used to quantify Boc-CCK (27-33) receptor binding specificity?

Radioligand displacement assays with ¹²⁵I-CCK8 are standard. Boc-CCK (27-33) competes with labeled ligands for CCK1 receptor binding in pancreatic membranes. Cross-reactivity with CCK2 receptors is tested using gastric gland preparations. Specificity is confirmed if IC₅₀ values for CCK1 receptors are ≥10-fold lower than for CCK2 receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of Boc-CCK (27-33)?

Discrepancies often arise from peptide degradation in circulation or altered receptor coupling in disease states. To address this:

- Use protease inhibitors (e.g., aprotinin) in pharmacokinetic studies to assess stability.

- Perform ex vivo gall bladder motility assays post-administration to compare with in vitro data.

- Evaluate membrane cholesterol levels in target tissues, as excess cholesterol negatively modulates CCK1 receptor activity via allosteric effects, reducing in vivo responses .

Q. What experimental designs are recommended for studying Boc-CCK (27-33) in models of metabolic dysfunction?

In obesity studies, pair-fed animal models (e.g., high-fat diet-induced mice) are used to isolate CCK’s satiety effects. Key steps:

- Measure fasting/postprandial CCK levels via radioimmunoassay (RIA) with ethanol extraction to isolate bioactive forms .

- Administer Boc-CCK (27-33) intraperitoneally and monitor food intake via automated cages.

- Assess CCK1 receptor desensitization by repeating doses over 7–14 days and comparing amylase secretion trends .

Q. How can conflicting data on Boc-CCK (27-33)’s anorexigenic effects be reconciled across studies?

Variability may stem from differences in:

- Dosing schedules : Acute vs. chronic administration alters receptor trafficking.

- Species-specific receptor affinity : Guinea pigs show higher CCK1 sensitivity than rodents.

- Endogenous CCK interference : Use CCK1-specific antagonists (e.g., devazepide) to block native hormone effects during Boc-CCK (27-33) trials .

Q. What strategies enhance Boc-CCK (27-33)’s therapeutic potential without inducing receptor desensitization?

Co-administer positive allosteric modulators (PAMs) like the compound in , which amplifies CCK1 receptor signaling without direct agonism. In vitro, PAMs shift Boc-CCK (27-33)’s EC₅₀ by 2–3 log units. In vivo, PAMs prolong satiety effects in diet-induced obesity models while preserving receptor sensitivity .

Methodological Considerations

Q. How should researchers address the challenges in measuring Boc-CCK (27-33) activity in heterogeneous biological samples?

- Plasma extraction : Use 95% ethanol to precipitate proteins and concentrate CCK peptides.

- Bioassay validation : Employ dispersed pancreatic acini from wild-type and CCK1R⁻/⁻ mice to confirm specificity.

- Data normalization : Express results as % amylase release relative to maximal CCK8 response to control for inter-assay variability .

Q. What statistical approaches are critical for analyzing dose-response data in CCK receptor studies?

Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀, Hill slope, and maximal response. For skewed distributions (common in small animal cohorts), use non-parametric tests like Kruskal-Wallis with Dunn’s post hoc correction. Report variability as interquartile ranges rather than SEM in small-n studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.